
(4-Methoxyphenyl)-L3-iodanediyl diacetate
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for this compound is bis(acetyloxy)(4-methoxyphenyl)-lambda~3~-iodane . The InChI code for this compound is 1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
“(4-Methoxyphenyl)-L3-iodanediyl diacetate” is a solid at room temperature .Applications De Recherche Scientifique
Photoluminescent Properties
A study on the photoluminescent properties of europium complexes with methoxy derivatives, including 2′-hydroxy-4′-methoxy-2-phenylacetophenone, revealed that these complexes emit red luminescence upon exposure to UV light. This property suggests potential applications in optical devices and solid-state lamps for general illumination (Kumar et al., 2008).
Organic and Organometallic Syntheses
Lawesson's reagent, which includes 2,4-bis(p-methoxyphenyl)-1,3-dithiaphosphetane-2,4-disulfide, is used in organic and organometallic syntheses. It is employed in thionations of carbonyl-containing compounds and various applications such as cyclizations and syntheses of heterocyclic compounds (Jesberger et al., 2003).
Synthesis of Indole and Quinoline Derivatives
A study demonstrated the utility of nitrogen-tethered 2-methoxyphenols in synthesizing indole and quinoline derivatives. The methodology involved the use of phenyliodine(III) diacetate, indicating the significance of methoxyphenol derivatives in the synthesis of complex alkaloid structures (Quideau et al., 2001).
Corrosion Inhibition
Research on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) showed that it effectively inhibits acidic corrosion of mild steel, suggesting its application in corrosion control (Bentiss et al., 2009).
Novel Annulated Products Synthesis
The synthesis of novel heterocyclic systems, such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, from 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide highlights the importance of methoxyphenyl derivatives in creating new chemical structures (Deady & Devine, 2006).
Controlled Release Systems
The encapsulation of dibenzylideneacetone (DBA) analogs in poly(lactic acid) (PLA) membranes for potential applications in controlled drug release systems and tissue engineering demonstrates the versatility of methoxyphenyl derivatives in biomedical applications (Alcántara Blanco et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
[acetyloxy-(4-methoxyphenyl)-λ3-iodanyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAKGIRAVDYCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


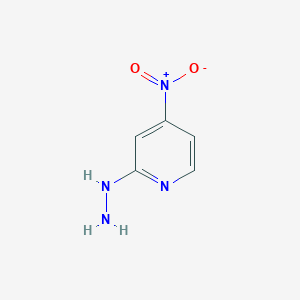

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
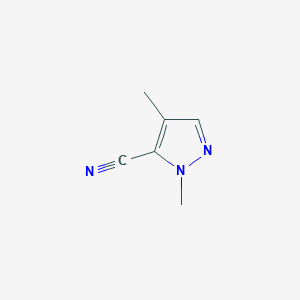
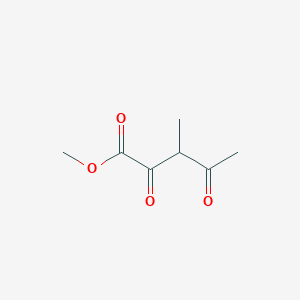
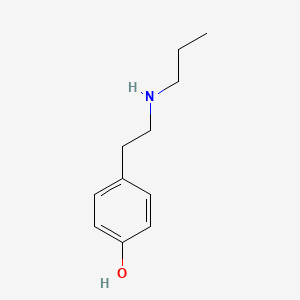
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
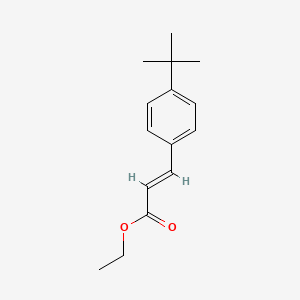
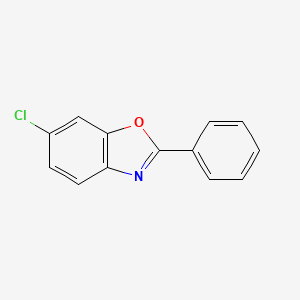
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

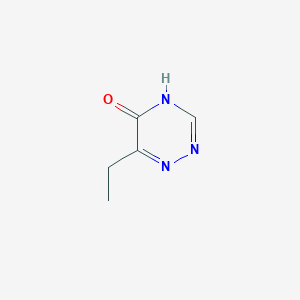
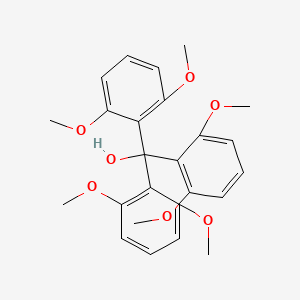
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
